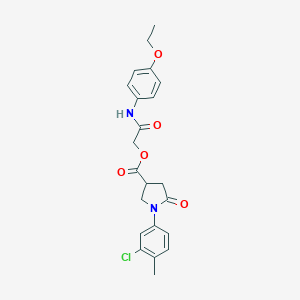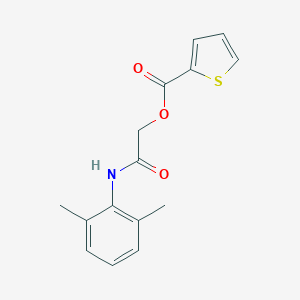![molecular formula C17H19NO3 B270986 N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270986.png)
N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, commonly known as DMF-7, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields such as drug discovery, medicinal chemistry, and material science. DMF-7 is a cyclic amide that belongs to the class of fused bicyclic compounds, which possess diverse biological and chemical properties.
Wirkmechanismus
The mechanism of action of DMF-7 is not fully understood, but it is believed to act by inhibiting various cellular processes such as DNA synthesis, cell division, and protein synthesis. DMF-7 has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable characteristic for a potential anticancer drug.
Biochemical and Physiological Effects:
DMF-7 has been shown to have a low toxicity profile and does not exhibit significant adverse effects on normal cells. It has been reported to have a good pharmacokinetic profile, with high bioavailability and a long half-life. DMF-7 has been shown to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMF-7 is its ease of synthesis and low toxicity profile, which makes it an attractive compound for use in laboratory experiments. However, one of the limitations of DMF-7 is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the research and development of DMF-7. One potential area of research is the synthesis of analogs of DMF-7 with improved biological activity and solubility. Another area of research is the investigation of the mechanism of action of DMF-7 and its potential applications in the treatment of neurological disorders. Additionally, the use of DMF-7 as a building block for the synthesis of novel materials with unique properties is another potential avenue of research.
Synthesemethoden
The synthesis of DMF-7 involves the reaction of 2,5-dimethylphenyl isocyanate with 3,4-dihydro-2H-pyran in the presence of a catalyst such as trifluoroacetic acid. The reaction proceeds through a cascade of cyclization and rearrangement steps to yield DMF-7 as a white crystalline solid. The synthesis of DMF-7 is relatively straightforward and can be carried out on a large scale with high yields.
Wissenschaftliche Forschungsanwendungen
DMF-7 has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been reported to exhibit promising biological activities such as antibacterial, antifungal, and antitumor properties. DMF-7 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. Additionally, it has been reported to possess potent antifungal activity against Candida albicans and Aspergillus niger.
Eigenschaften
Produktname |
N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
Molekularformel |
C17H19NO3 |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
N-(2,5-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C17H19NO3/c1-8-3-4-9(2)12(5-8)18-16(19)14-10-6-11-13(7-10)21-17(20)15(11)14/h3-5,10-11,13-15H,6-7H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
SCDLMWDDOYVWEE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2C3CC4C2C(=O)OC4C3 |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2C3CC4C2C(=O)OC4C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270903.png)


![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270908.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270909.png)

![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270913.png)
![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270914.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270915.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270918.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270919.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270922.png)
![2-Oxo-2-[4-(propoxycarbonyl)anilino]ethyl 2-furoate](/img/structure/B270924.png)
![2-[(2-ethoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270925.png)